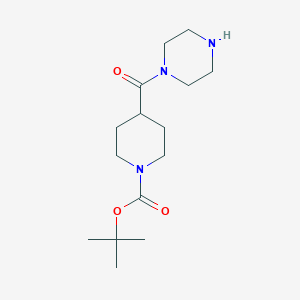

1-Boc-4-(piperazine-1-carbonyl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

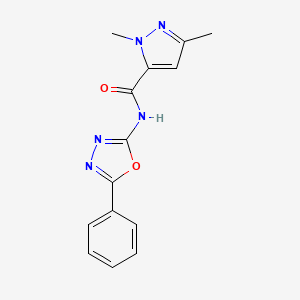

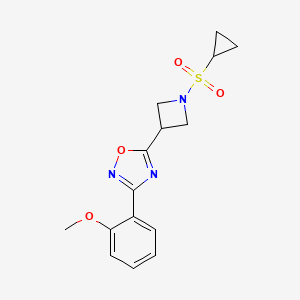

1-Boc-4-(piperazine-1-carbonyl)piperidine, also known as tert-butyl 4-(piperazine-1-carbonyl)piperidine-1-carboxylate, is a chemical compound with the molecular formula C15H27N3O3 and a molecular weight of 297.39 g/mol. This compound is widely used in research and development, particularly in the fields of medicinal chemistry and pharmaceuticals.

Wirkmechanismus

Target of Action

The compound “1-Boc-4-(piperazine-1-carbonyl)piperidine”, also known as “tert-butyl 4-(piperazine-1-carbonyl)piperidine-1-carboxylate”, is primarily used as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by tagging disease-causing proteins for degradation .

Mode of Action

It is known to be used in the synthesis of gpr119 selective agonists . GPR119 is a receptor that plays a crucial role in glucose homeostasis and lipid metabolism, making it a potential target for the treatment of type II diabetes .

Biochemical Pathways

The compound is involved in the biochemical pathways related to targeted protein degradation . By acting as a linker in PROTACs, it facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their degradation . This can impact various downstream effects depending on the specific target protein being degraded.

Pharmacokinetics

The incorporation of rigidity into the linker region of protacs, such as this compound, may impact the degradation kinetics as well as the admet properties of protacs .

Result of Action

The primary result of the action of this compound is the targeted degradation of specific proteins . This can lead to various cellular effects depending on the function of the degraded protein. For instance, it has been used in the synthesis of GPR119 agonists, which have been patented as anti-obesity drugs .

Biochemische Analyse

Biochemical Properties

The role of 1-Boc-4-(piperazine-1-carbonyl)piperidine in biochemical reactions is not well-documented in the literature. It is known to be involved in the synthesis of various biochemical compounds

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is known to undergo Buchwald-Hartwig coupling reactions with aryl halides

Vorbereitungsmethoden

The synthesis of 1-Boc-4-(piperazine-1-carbonyl)piperidine typically involves the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reacted with piperazine-1-carboxylic acid to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.

Analyse Chemischer Reaktionen

1-Boc-4-(piperazine-1-carbonyl)piperidine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the Boc-protected piperidine moiety can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield secondary amines.

Coupling Reactions: It can be used in Buchwald-Hartwig amination reactions with aryl halides to form corresponding amine derivatives.

Common reagents used in these reactions include bases like potassium carbonate, catalysts such as palladium complexes, and solvents like dimethylformamide. Major products formed from these reactions include various substituted piperidine derivatives, which are valuable intermediates in drug synthesis .

Wissenschaftliche Forschungsanwendungen

1-Boc-4-(piperazine-1-carbonyl)piperidine is extensively used in scientific research due to its versatility:

Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including kinase inhibitors and receptor modulators.

Biology: The compound is used in the development of bioactive molecules that target specific proteins and enzymes.

Industry: It is employed in the synthesis of agrochemicals and other industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

1-Boc-4-(piperazine-1-carbonyl)piperidine can be compared with other similar compounds, such as:

1-Boc-piperazine: This compound is also used in Buchwald-Hartwig amination reactions and serves as a precursor for various bioactive molecules.

1-Boc-4-hydroxypiperidine: It is used in the synthesis of hydroxylated piperidine derivatives, which have different pharmacological properties.

1-Boc-4-piperidone: This compound is a key intermediate in the synthesis of piperidine-based drugs.

The uniqueness of this compound lies in its ability to introduce both piperidine and piperazine moieties into a single molecule, making it a valuable building block for complex drug synthesis.

Eigenschaften

IUPAC Name |

tert-butyl 4-(piperazine-1-carbonyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)18-8-4-12(5-9-18)13(19)17-10-6-16-7-11-17/h12,16H,4-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFVLOOBEOCICL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Naphthalen-1-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B3016067.png)

![1-[(Benzylsulfanyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B3016068.png)

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B3016076.png)

![N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3016080.png)

![8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B3016084.png)